
1-(4-(2-oxopyrrolidin-1-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2-oxopyrrolidin-1-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as THPPU, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. THPPU is a urea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.
科学的研究の応用
Antimicrotubule Activity
“1-(oxan-4-yl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea” exhibits potent antimicrotubule activity. Researchers have designed and prepared related derivatives, such as N-phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates (PYB-SOs) and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides (PYB-SAs). These compounds demonstrate antiproliferative effects on various cancer cell lines (HT-1080, HT-29, M21, and MCF7) in the low nanomolar to low micromolar range. They specifically target the colchicine-binding site (C-BS) by causing microtubule depolymerization, leading to cell cycle arrest in the G2/M phase .
Colchicine-Binding Site Interaction
The compound docks effectively at the colchicine-binding site (C-BS), disrupting microtubule dynamics. This interaction inhibits microtubule polymerization, which is crucial for cell division and intracellular transport .
Tubulin Affinity
The compound’s affinity for tubulin, a key protein in microtubule assembly, underscores its potential as a therapeutic agent. By binding to tubulin, it disrupts microtubule stability and function .
Low Toxicity
Notably, the most potent derivatives of this compound exhibit weak or no toxicity toward chick embryos. This favorable safety profile enhances their potential for clinical development .
Physicochemical Properties
Calculated physicochemical properties using the SwissADME algorithm suggest that “1-(oxan-4-yl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea” and related derivatives are promising antimicrotubule agents. These properties include solubility, lipophilicity, and bioavailability .
作用機序
Target of Action
The primary target of this compound is the microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport.
Mode of Action
This compound acts as an antimicrotubule agent . It interacts with its targets by docking to the colchicine-binding site (C-BS) on the microtubules . This interaction leads to the depolymerization of microtubules, disrupting their normal function .
Biochemical Pathways
The disruption of microtubule function affects several cellular pathways. Most notably, it blocks cell cycle progression in the G2/M phase . This blockage can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells.
Result of Action
The compound exhibits antiproliferative activity in the low nanomolar to low micromolar range on human HT-1080, HT-29, M21, and MCF7 cancer cell lines . This means it can inhibit the growth of these cells. Moreover, it shows weak or no toxicity toward chick embryos, suggesting a degree of selectivity in its action .
特性
IUPAC Name |
1-(oxan-4-yl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c20-15-2-1-9-19(15)14-5-3-12(4-6-14)17-16(21)18-13-7-10-22-11-8-13/h3-6,13H,1-2,7-11H2,(H2,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGZSMKGBJVCGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)NC3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-oxopyrrolidin-1-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

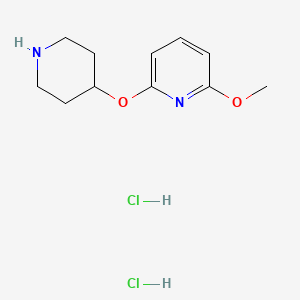



![3-[(6-Methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2409421.png)
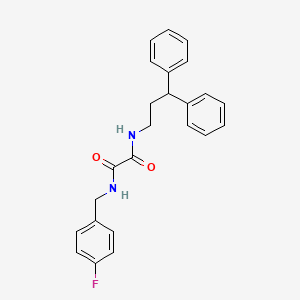



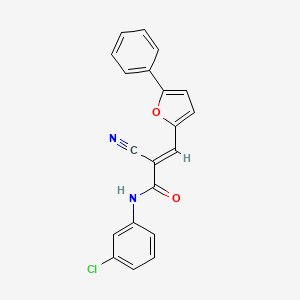
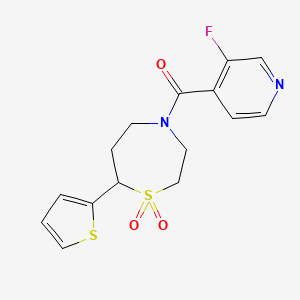
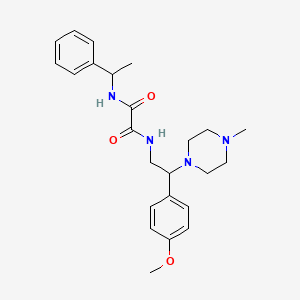
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolane](/img/structure/B2409436.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2409437.png)